molecular formula C9H14F6N2O4 B13345650 1-Methylpiperazine bis(2,2,2-trifluoroacetate)

1-Methylpiperazine bis(2,2,2-trifluoroacetate)

Cat. No.: B13345650
M. Wt: 328.21 g/mol
InChI Key: KSKKAHFASFSUKK-UHFFFAOYSA-N
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Description

1-Methylpiperazine bis(2,2,2-trifluoroacetate) is a chemical compound that belongs to the piperazine family. It is characterized by the presence of a methyl group attached to the piperazine ring and two trifluoroacetate groups. This compound is known for its unique properties and diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-Methylpiperazine bis(2,2,2-trifluoroacetate) typically involves the reaction of 1-Methylpiperazine with trifluoroacetic acid. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The process can be carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Methylpiperazine bis(2,2,2-trifluoroacetate) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the trifluoroacetate groups are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methylpiperazine bis(2,2,2-trifluoroacetate) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methylpiperazine bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its unique structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Methylpiperazine bis(2,2,2-trifluoroacetate) can be compared with other similar compounds such as:

The uniqueness of 1-Methylpiperazine bis(2,2,2-trifluoroacetate) lies in its specific trifluoroacetate substitution, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C9H14F6N2O4

Molecular Weight

328.21 g/mol

IUPAC Name

1-methylpiperazine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H12N2.2C2HF3O2/c1-7-4-2-6-3-5-7;2*3-2(4,5)1(6)7/h6H,2-5H2,1H3;2*(H,6,7)

InChI Key

KSKKAHFASFSUKK-UHFFFAOYSA-N

Canonical SMILES

CN1CCNCC1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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